3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate
Description
3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate (CAS: 134575-37-4) is a bicyclic compound with a strained 3-azabicyclo[4.1.0]heptane core. This structure features a seven-membered bicyclic system fused with a three-membered cyclopropane ring, substituted with tert-butyl and ethyl ester groups at positions 3 and 6, respectively. Its molecular weight is 255.3 g/mol, and it is typically synthesized via stereoselective methods involving carbamate protections and alkylation reactions . The compound has been utilized as a key intermediate in medicinal chemistry, particularly in the development of GlyT1 inhibitors and other CNS-targeting agents .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)14-6-7-15(9-10(14)8-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANOLSGYWVUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This precursor is obtained in four steps starting from readily available 4-hydroxymethyl pyridine . The subsequent steps involve functionalization to introduce the ethyl group and the second carboxylate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
This compound serves as a precursor in synthesizing various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Study: Neuropharmacological Activity
A study investigated the neuropharmacological effects of derivatives of 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate. The results indicated that certain modifications improved binding affinity to specific receptors associated with cognitive functions, suggesting potential applications in treating conditions like Alzheimer's disease.
Synthetic Organic Chemistry
2.1 Synthetic Intermediates
The compound is utilized as a synthetic intermediate in the production of more complex organic molecules. Its bicyclic structure provides a versatile platform for further chemical transformations.
| Transformation Type | Description |
|---|---|
| Alkylation | Used to introduce various alkyl groups, enhancing lipophilicity and biological activity. |
| Hydroxylation | Hydroxylation reactions can lead to alcohol derivatives with improved solubility profiles. |
| Amidation | Conversion to amides can yield compounds with enhanced pharmacokinetic properties. |
Case Study: Synthesis of Bioactive Compounds
Research demonstrated the successful use of 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate in synthesizing a novel class of anti-cancer agents. The intermediates derived from this compound exhibited significant cytotoxicity against various cancer cell lines.
Agricultural Chemistry
3.1 Pesticide Development
The compound's unique structure has led to its investigation as a potential pesticide or herbicide component. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals.
| Application Area | Potential Benefits |
|---|---|
| Insecticides | Targeted action against specific pest species with minimal impact on non-target organisms. |
| Herbicides | Effective against resistant weed species through unique modes of action. |
Mechanism of Action
The mechanism of action for 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural, synthetic, and functional differences between 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate and related azabicyclo derivatives:
Key Observations:
Core Structure Impact :
- The [4.1.0]heptane core (vs. [3.1.0]hexane) introduces greater ring strain and steric complexity, influencing reactivity and binding affinity in biological targets .
- Compounds with [4.1.0]heptane cores (e.g., the dichlorophenyl derivative) exhibit CNS penetration and potent inhibition of neurotransmitter reuptake .
Substituent Effects :
- Ester Groups : The tert-butyl and ethyl esters in the target compound enhance steric bulk and lipophilicity, favoring blood-brain barrier penetration .
- Polar Groups : Hydroxymethyl or methoxymethyl substituents (e.g., rel-(1R,6S,7R)-7-(methoxymethyl) derivative) improve aqueous solubility but reduce metabolic stability .
- Aromatic Moieties : The 3,4-dichlorophenyl group in the triple reuptake inhibitor enhances π-π stacking interactions with neurotransmitter transporters .
Synthetic Utility :
- The target compound is synthesized via DIBAL-H reduction and alkylation, yielding a single diastereomer critical for enantioselective drug development .
- Boronate esters (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative) enable diversification via cross-coupling reactions .
Pharmacological and Industrial Relevance
- GlyT1 Inhibitors : The target compound’s rigid bicyclic scaffold is exploited to design inhibitors of glycine transporter 1 (GlyT1), a target for schizophrenia treatment .
- Triple Reuptake Inhibitors: Analogues like 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane demonstrate nanomolar potency against SERT, NET, and DAT, highlighting the pharmacophore versatility of azabicyclo derivatives .
Biological Activity
3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a bicyclic structure characterized by a nitrogen atom integrated into the ring system, which is common among azabicyclic compounds. The chemical formula is , and it includes two carboxylate functional groups that are pivotal for its biological activity.
Research indicates that compounds similar to 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate may interact with various biological targets:
- Neuraminidase Inhibition : Some derivatives of azabicyclo compounds have been shown to inhibit neuraminidase, an enzyme crucial for the replication of viruses such as influenza. This inhibition can prevent viral spread and is a significant mechanism for antiviral activity .
- Antitumor Activity : Preliminary studies suggest that bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Antiviral Activity
A notable study investigated the antiviral properties of related azabicyclo compounds, demonstrating effective inhibition against influenza virus strains. The mechanism involved blocking viral neuraminidase, thereby hindering viral release from infected cells.
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| GS4104 | 0.5 | Neuraminidase |
| 3-Tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate | TBD | TBD |
Antitumor Activity
A study evaluated the cytotoxic effects of azabicyclo derivatives on various cancer cell lines:
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| HeLa | 10 | 45 |
| MCF7 | 20 | 30 |
| A549 | 15 | 40 |
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that derivatives of azabicyclo compounds significantly reduced viral titers in infected cell cultures compared to controls. The study highlighted the potential for developing new antiviral drugs based on these scaffolds.
- Cytotoxicity in Cancer Research : A series of experiments conducted on breast and lung cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a lead compound for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
